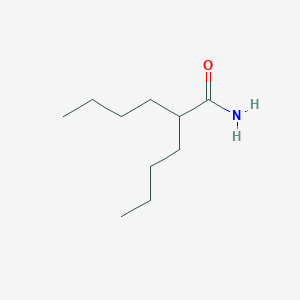![molecular formula C4H6Cl3OPS B14646006 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride CAS No. 53677-38-6](/img/structure/B14646006.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It contains a phosphonic dichloride group, which is often involved in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride typically involves the reaction of a suitable phosphonic acid derivative with thionyl chloride (SOCl₂) in the presence of a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme can be represented as follows:
R-PO(OH)₂+SOCl₂→R-POCl₂+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of phosphonic esters, amides, or thiophosphonates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of organophosphorus compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonic dichloride
Uniqueness
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other analogs may not be as effective.
Propiedades
Número CAS |
53677-38-6 |
|---|---|
Fórmula molecular |
C4H6Cl3OPS |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
1-chloro-2-dichlorophosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C4H6Cl3OPS/c1-2-10-4(5)3-9(6,7)8/h3H,2H2,1H3 |
Clave InChI |
RWFZZRMDTMEUJZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CP(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



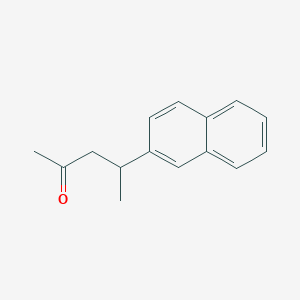
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
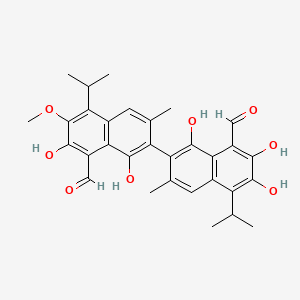
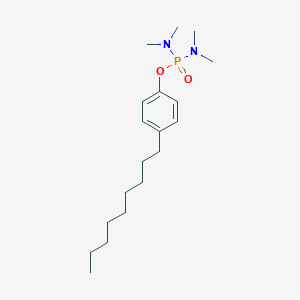
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
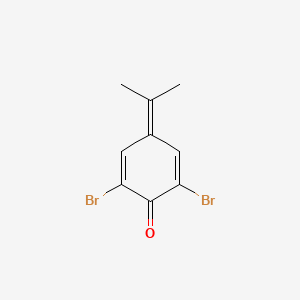
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

